molecular formula C22H38O5 B155336 9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid CAS No. 23452-98-4

9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid

Cat. No. B155336
CAS RN: 23452-98-4
M. Wt: 382.5 g/mol
InChI Key: YMDDELUTDBQEMT-QZCLESEGSA-N
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Description

9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid (9-oxo-DHP) is a natural product derived from the pyrolysis of a variety of plant oils, most notably linseed oil. It is a potent inhibitor of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. 9-oxo-DHP has been studied extensively in the laboratory setting and has been shown to possess a variety of biological activities, including anti-inflammatory, anti-carcinogenic, and anti-angiogenic effects.

Scientific Research Applications

Role in Mammalian Reproductive Tissues

Research into prostaglandins within mammalian testis has revealed the presence of similar compounds that play a crucial role in reproductive physiology. A study by Carpenter (1974) identified prostaglandins E1, E2, and F1 in rat testicular tissue, highlighting the essential functions of these compounds in mammalian reproductive organs. These findings suggest the importance of prostaglandins, akin to the 9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid, in reproductive biology and potentially in fertility treatments or contraceptive technologies (Carpenter, 1974).

Synthetic Pathways and Stress Response in Plants

The synthesis of complex prostaglandin-like compounds, including structures similar to the 9-oxo-11R,15S-dihydroxy variant, has been achieved from linolenic acid, indicating potential applications in studying plant stress responses or developing new bioactive compounds. Koch, Hoskovec, and Boland (2002) demonstrated the regioselective functionalization of linolenic acid to produce configurationally pure ketotrienoic acids, showcasing synthetic pathways that might mimic natural stress responses or defense mechanisms in plants (Koch et al., 2002).

Marine Organism Metabolites

In marine biology, the identification of prostaglandins within the gorgonian Plexaura homomalla emphasizes the diverse biological activities and ecological roles of these compounds in marine ecosystems. Light and Samuelsson (1972) identified various prostaglandin derivatives, including ones similar to 9-oxo-11R,15S-dihydroxy variants, suggesting their involvement in coral physiology, potentially affecting coral health, reproduction, or defense mechanisms (Light & Samuelsson, 1972).

Prostaglandin Synthesis Mechanisms

The enzymatic pathways leading to prostaglandin synthesis, including the formation of compounds closely related to the 9-oxo-11R,15S-dihydroxy variant, have been elucidated in detail. Research by Hecker et al. (1987) on thromboxane synthase's role in catalyzing hydroxylations of prostaglandin H2 analogs provides insights into the complex mechanisms of prostaglandin biosynthesis, potentially guiding the development of therapeutic agents targeting these pathways (Hecker et al., 1987).

Biochemical Analysis

Biochemical Properties

The biochemical reactions involving 1a,1b-dihomo-PGE1 are primarily mediated by the cyclooxygenase (COX) metabolism of the unusual fatty acid 10,13,16-docosatrienoic acid . This interaction with COX enzymes leads to the production of 1a,1b-dihomo-PGE1 .

Cellular Effects

In ex vivo preparations of rat aorta and rat platelet-rich plasma (PRP), 1a,1b-dihomo-PGE1 was found to be much less active than PGE1 itself . This suggests that 1a,1b-dihomo-PGE1 may have a different impact on cell signaling pathways, gene expression, and cellular metabolism compared to PGE1.

Molecular Mechanism

It is known that its effects are mediated through its interactions with COX enzymes . These interactions may lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Metabolic Pathways

1a,1b-dihomo-PGE1 is involved in the COX metabolism of the unusual fatty acid 10,13,16-docosatrienoic acid . This metabolic pathway may involve interactions with various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels.

properties

IUPAC Name

9-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]nonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h14-15,17-19,21,23,25H,2-13,16H2,1H3,(H,26,27)/b15-14+/t17-,18+,19+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDDELUTDBQEMT-QZCLESEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347931
Record name 9-{(1R,2R,3R)-3-Hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl}nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23452-98-4
Record name 9-{(1R,2R,3R)-3-Hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl}nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid
Reactant of Route 2
9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid
Reactant of Route 3
9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid
Reactant of Route 4
9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid
Reactant of Route 5
9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid
Reactant of Route 6
9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid

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